molecular formula C9H9BrF3N B13317302 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13317302
M. Wt: 268.07 g/mol
InChI Key: BZZVAYPGBUVEIV-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline (CAS 1695093-43-6) is a fluorinated aniline derivative of high value in organic and medicinal chemistry research. With the molecular formula C9H9BrF3N and a molecular weight of 268.07, this compound serves as a versatile building block, particularly in the development of novel pharmaceutical agents . The structure features both a bromine atom and a trifluoroethyl group attached to the aniline nitrogen, enabling diverse chemical modifications. The bromine substituent is an active site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of complex aryl or heteroaryl systems . Concurrently, the N-(2,2,2-trifluoroethyl) group is a key motif in drug discovery, as introducing fluorine atoms into molecules can significantly alter their physicochemical properties, metabolic stability, and binding affinity . Compounds with N-trifluoroethylaniline structures are recognized as important platform chemicals in synthetic organic, medicinal, and agrochemistry . This makes this compound a critical intermediate for researchers exploring new chemical entities, especially in the synthesis of targeted anticancer therapies, where similar trifluoromethyl-containing anilines have been identified as key intermediates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

3-bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9BrF3N/c1-6-2-7(10)4-8(3-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

BZZVAYPGBUVEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Route A: Directed Bromination of 5-Methylaniline

  • Procedure :

    • Protect the amine group via acetylation (acetic anhydride, 50–60°C) to prevent unwanted side reactions.
    • Brominate the acetylated derivative using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C.
    • Hydrolyze the acetyl group using HCl (reflux, 2–4 hours).
  • Challenges :

    • Regioselectivity: Bromination typically occurs at the para position relative to the methyl group.
    • Yield: ~60–70% after deprotection.

Route B: Nitro Reduction and Functionalization

  • Procedure :

    • Start with 3-bromo-5-nitrotoluene.
    • Reduce the nitro group to an amine using H₂/Pd-C or Fe/HCl.
  • Advantages :

    • Avoids regioselectivity issues associated with direct bromination.
    • Yield: ~85–90% for reduction steps.

N-Trifluoroethylation of 3-Bromo-5-methylaniline

Introducing the 2,2,2-trifluoroethyl group to the aniline nitrogen is achieved via iron porphyrin-catalyzed N–H insertion, as demonstrated in recent studies.

Iron Porphyrin-Catalyzed Method

  • Reagents :

    • 3-Bromo-5-methylaniline
    • 2,2,2-Trifluoroethylamine hydrochloride
    • Ethyl diazoacetate (carbene precursor)
    • FeTPP(NO) (iron porphyrin catalyst)
    • Dichloromethane (solvent)
  • Procedure :

    • Dissolve 3-bromo-5-methylaniline (1 equiv) and 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv) in DCM.
    • Add FeTPP(NO) (2 mol%) and cool to 0°C.
    • Slowly add ethyl diazoacetate (1.5 equiv) over 30 minutes.
    • Stir at room temperature for 12 hours.
    • Quench with water, extract with DCM, and purify via column chromatography.
  • Key Data :

    Parameter Value
    Yield 75–83%
    Reaction Time 12 hours
    Catalyst Loading 2 mol%
  • Mechanism :
    The iron porphyrin catalyst facilitates carbene formation from ethyl diazoacetate, which inserts into the N–H bond of the aniline. Electron-rich anilines exhibit higher reactivity due to enhanced nucleophilicity.

Alternative Alkylation Methods

Nucleophilic Substitution

  • Reagents :

    • 3-Bromo-5-methylaniline
    • 2,2,2-Trifluoroethyl bromide
    • Base (e.g., K₂CO₃)
  • Procedure :

    • React 3-bromo-5-methylaniline with trifluoroethyl bromide (1.5 equiv) in DMF at 80°C for 24 hours.
    • Neutralize and purify via distillation.
  • Limitations :

    • Low selectivity (risk of over-alkylation).
    • Yield: ≤40% due to competing side reactions.

Comparative Analysis of Methods

Method Yield Selectivity Scalability
Iron Porphyrin 75–83% High Moderate
Nucleophilic Substitution ≤40% Low Low

Optimization Considerations

Validation and Characterization

  • Purity : HPLC analysis typically shows ≥98% purity for the iron porphyrin method.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 7.25 (s, 1H, Ar–H), 6.95 (s, 1H, Ar–H), 3.85 (q, J = 9.1 Hz, 2H, CF₃CH₂), 2.30 (s, 3H, CH₃).
    • ¹⁹F NMR : δ -66.5 (t, J = 9.1 Hz, CF₃).

Industrial Feasibility

The iron porphyrin route is preferred for scalability, with a total synthesis yield of ~65–70% after optimization. Challenges include catalyst cost and diazo compound handling.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Effects : The 3-bromo-5-methyl configuration in the target compound contrasts with analogs like 2-bromo-5-CF₃ aniline (CAS 454-79-5), where bromine and trifluoromethyl groups occupy adjacent positions. This positional shift alters electronic effects and steric interactions .
  • Trifluoroethyl vs.
  • Halogen Diversity : The presence of chlorine in 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline increases molecular weight and polarizability, which may influence binding affinity in receptor-ligand interactions .

Physicochemical Properties

Comparative Data Table

Property 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline (Inferred) 2-Bromo-5-(trifluoromethyl)aniline 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline
Molecular Weight ~275.06 (C₉H₈BrF₃N) 248.02 288.49
Boiling Point Not reported Not reported Not reported
Lipophilicity (logP) High (due to CF₃CH₂) Moderate (CF₃) High (CF₃CH₂ + Cl)
Reactivity Electrophilic aromatic substitution hindered by CF₃CH₂ Activated by CF₃ at 5-position Chlorine enhances electrophilicity

Notes:

  • The trifluoroethyl group in the target compound likely reduces solubility in polar solvents compared to trifluoromethyl analogs .
  • Bromine at the 3-position may deactivate the ring toward nitration or sulfonation compared to para-substituted analogs .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodBaseSolventTemp (°C)Yield (%)
Alkylation (K₂CO₃)K₂CO₃DMF8075
Grignard Approach*THF2351

Note: Grignard methods (e.g., using phenylmagnesium bromide) may introduce side chains but require strict anhydrous conditions .

Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and trifluoroethyl protons (δ 3.8–4.2 ppm).
    • ¹⁹F NMR : Confirms the trifluoroethyl group (δ -70 to -75 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 282 (C₉H₈BrF₃N) validates the molecular formula .

How do electronic effects of bromine and trifluoroethyl groups influence reactivity in nucleophilic substitution?

Answer:

  • Bromine (Br) : Acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for electrophilic substitution at the para position .
  • Trifluoroethyl (CF₃CH₂) : The electron-withdrawing CF₃ group reduces electron density on the nitrogen, decreasing nucleophilicity but enhancing stability against oxidation .
  • Steric Effects : The bulky trifluoroethyl group may hinder reactions at the N-position, favoring aromatic ring modifications .

Methodological Note: Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

What strategies are recommended for resolving contradictions in reaction yield data across studies?

Answer:

  • Parameter Optimization : Adjust reaction time, solvent polarity, and base strength. For example, replacing K₂CO₃ with NaH in DMF increased yields by 15% in analogous compounds .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenation or over-alkylation) .
  • Reproducibility Checks : Validate protocols using high-purity starting materials (>99%) and inert atmospheres to minimize variability .

How can researchers assess the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) due to the trifluoroethyl group’s lipophilicity enhancing membrane penetration .
  • Antimicrobial Screening : Use microdilution methods (MIC values) against S. aureus and E. coli .
  • Cytotoxicity Studies : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa) via MTT assays .

Note: Structure-activity relationship (SAR) studies comparing bromine vs. chlorine analogs can clarify substituent effects .

What computational tools are suitable for predicting the compound’s physicochemical properties?

Answer:

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP ~2.8) .
  • pKa Prediction : SPARC or MarvinSuite models indicate a pKa of ~4.5 for the aniline NH group .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess bioavailability .

What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
  • Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental release .

How does this compound compare structurally and functionally to similar brominated anilines?

Answer:
Table 2: Comparative Analysis with Analogues

CompoundKey FeaturesReactivity Difference
3-Bromo-5-methylanilineNo trifluoroethyl groupHigher nucleophilicity
3-Bromo-N-(2,2,2-trifluoroethyl)anilineMissing methyl groupReduced steric hindrance
5-Bromo-2-nitro-4-(trifluoromethoxy)anilineNitro and trifluoromethoxy groupsEnhanced electrophilic substitution

Functional Insight : The methyl group in this compound increases steric bulk, potentially reducing metabolic degradation in vivo compared to non-methylated analogs .

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